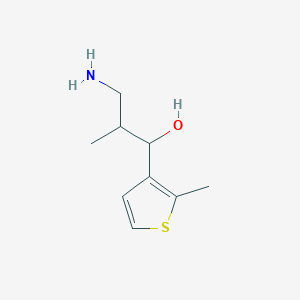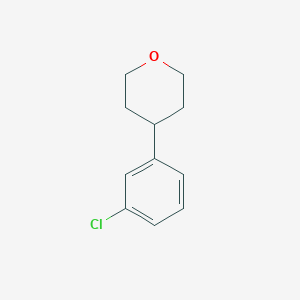
4-(3-Chlorophenyl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)oxane is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . It is characterized by a six-membered oxane ring substituted with a 3-chlorophenyl group. This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)oxane can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to ensure the desired product’s quality and yield.
化学反应分析
Types of Reactions: 4-(3-Chlorophenyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
4-(3-Chlorophenyl)oxane has several scientific research applications, including:
Biology: The compound’s derivatives may be explored for their biological activities, including potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)oxane involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known that similar compounds can act as inhibitors of various enzymes and receptors, influencing biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Tetrahydropyran: A six-membered ring compound with one oxygen atom, used as a protecting group in organic synthesis.
4-(3-Chlorophenyl)oxane-4-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and materials.
属性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)oxane |
InChI |
InChI=1S/C11H13ClO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2 |
InChI 键 |
YVIUHPOSDUUVHP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


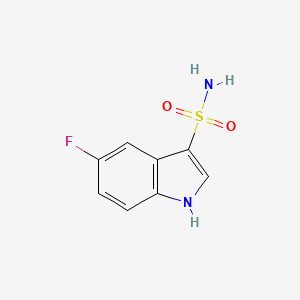
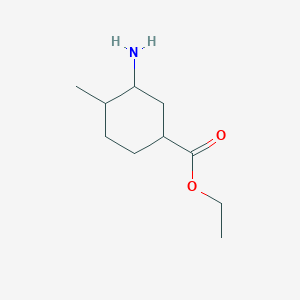

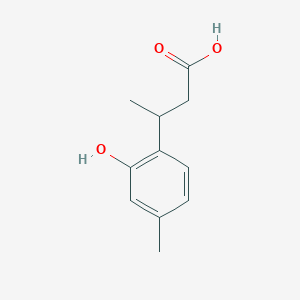
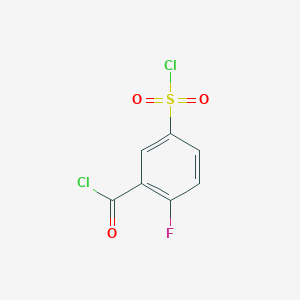


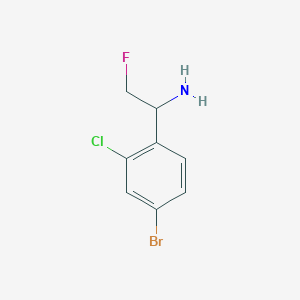
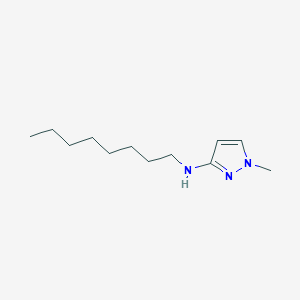
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)

![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
